Achievable Purity: 99.50% (HPLC) via Optimized Three-Step Synthesis vs. Typical Commercial Purity of 95–98% for Structural Analogs
Lei and Jiang (2020) reported an optimized three-step synthesis of the target compound starting from 5-bromo-2,4-dichloropyrimidine via substitution, Heck reaction, and cyclization, achieving a product purity of 99.50% as determined by HPLC analysis and a total yield of 63.38% under optimized conditions [1]. This purity level surpasses the commercially typical specification of 95–98% reported for closely related palbociclib intermediates such as 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1016636-76-2), which is commonly listed at 97–98% minimum purity . Independent commercial specifications from Ruifu Chemical confirm that industrial-scale production of the target compound can maintain >99.0% purity (HPLC) with total impurities <1.00% and moisture <0.50% .
| Evidence Dimension | Chromatographic purity (HPLC) |
|---|---|
| Target Compound Data | 99.50% (HPLC); total yield 63.38% over 3 steps [Lei & Jiang, 2020] |
| Comparator Or Baseline | 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1016636-76-2): typical commercial purity 97–98% (HPLC); 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one AKSci J99451: 97% min purity |
| Quantified Difference | 1.5–2.5 absolute percentage points higher purity; commercially available at >99.0% (HPLC) vs. 97–98% for 6-bromo analog |
| Conditions | HPLC purity assessment; Lei & Jiang synthesis conditions: substitution with cyclopentylamine in EtOH, Heck coupling with crotonic acid, cyclization; Ruifu Chemical QC specification: HPLC, moisture by K.F., residue on ignition |
Why This Matters
Higher intermediate purity directly reduces downstream impurity carryover into the final Palbociclib API, lowering the burden of purification post-6-acetyl installation and improving compliance with ICH Q3A impurity thresholds for drug substances.
- [1] Lei X, Jiang XY. Improved Synthesis of Palbociclib Intermediate (帕博西尼母核中间体的合成工艺优化). Fine Chemical Intermediates (精细化工中间体). 2020;50(5):24-26. DOI: 10.19342/j.cnki.issn.1009-9212.2020.05.006. View Source
